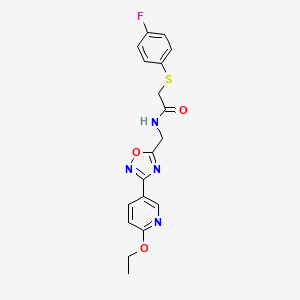

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

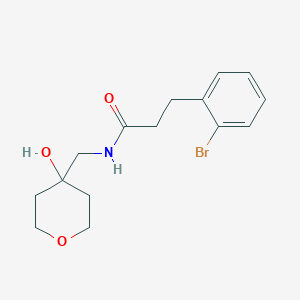

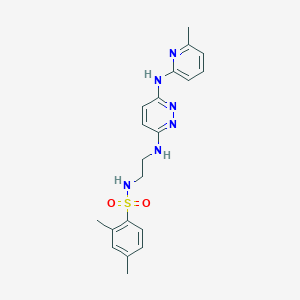

“1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, such as drug discovery and material synthesis. The compound has a molecular weight of 370.25 .

Molecular Structure Analysis

The IUPAC name of the compound is "1-(oxetan-3-yl)pyrrolidin-3-amine bis (2,2,2-trifluoroacetate)" . The InChI code is "1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;23-2(4,5)1(6)7/h6-7H,1-5,8H2;2(H,6,7)" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It should be stored at room temperature in a dark place, under an inert atmosphere .科学的研究の応用

Catalytic Efficiency and Selectivity

A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid was used to catalyze the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and excellent regio- and enantioselectivity. The silyl group played crucial roles in regioselection and substrate reactivity, indicating the utility of trifluoroacetic acid in enhancing catalytic precision and outcomes (Chowdhury & Ghosh, 2009).

Synthesis of Pyrrolidinones

Trifluoroacetic acid (TFA) was pivotal in the synthesis of 1 H-pyrrol-3(2 H)-ones through a one-pot, three-component reaction involving 2,3-diketo esters, amines, and ketones. This method provided a library of 1 H-pyrrol-3(2 H)-ones in moderate to good yields, highlighting the role of TFA in facilitating efficient and versatile synthetic routes (Sha, Wang, & Doyle, 2018).

Redox-Annulations

Cyclic amines underwent redox-annulations with α,β-unsaturated aldehydes and ketones, showcasing the generation of conjugated azomethine ylides followed by electrocyclization. This process yielded ring-fused pyrrolines, which could be oxidized to pyrroles or reduced to pyrrolidines, demonstrating the versatility of cyclic amines in synthetic chemistry (Kang, Richers, Sawicki, & Seidel, 2015).

Quantum Chemical Investigation

DFT and quantum chemical calculations were employed to investigate the molecular properties of substituted pyrrolidinones. This study provided insights into the electronic properties, such as HOMO and LUMO energy levels and molecular densities, of various pyrrolidinone derivatives, showcasing the potential of computational methods in understanding and predicting the properties of chemical compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Green Chemistry Approaches

An oxidative condensation method was developed for the synthesis of 1,4-dihydropyridines from N,N-dimethylenaminones and amines, promoted by oxone and trifluoroacetic acid. This environmentally friendly reaction highlighted the importance of developing sustainable and efficient synthetic methods (Yu, Zhou, Xu, Chang, & Shen, 2015).

Safety and Hazards

特性

IUPAC Name |

1-(oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2C2HF3O2/c8-6-1-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMARRULNYVWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxetan-3-yl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2582387.png)

![6-chloro-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2582393.png)

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2582396.png)

![2-Fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2582397.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2582398.png)

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)